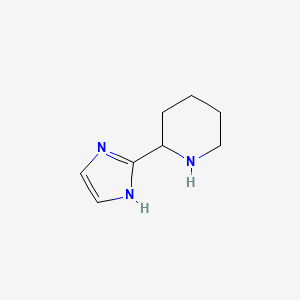
2-(1H-咪唑-2-基)哌啶
描述
“2-(1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用
Antihypertensive Activity
Imidazole-containing compounds have been explored for their potential in treating hypertension. For instance, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid demonstrated antihypertensive effects in rat models . Further investigations into this area could reveal novel therapeutic strategies.
Sigma-2 Receptor Affinity
4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine: exhibits high affinity for sigma-2 receptors, which are overexpressed in cancer cells. These receptors play a role in cell proliferation and survival. Research into this compound’s potential as an anticancer agent is promising.
Biological Activities
Imidazole derivatives, including 2-(1H-imidazol-2-yl) pyridine , display diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, antiamoebic, antihelmintic, antifungal, and ulcerogenic effects . Investigating these activities further could lead to valuable therapeutic applications.
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), and omeprazole (antiulcer), among others . Researchers can explore novel imidazole-based drug candidates for various medical conditions.
Regiocontrolled Synthesis
Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance in functional molecules used across various applications. Understanding the bonds formed during imidazole formation can lead to innovative uses .
Piperidine Moiety
While not directly related to imidazole, the piperidine moiety is also significant. Piperidine derivatives have been studied for their pharmaceutical applications, and recent scientific discoveries continue to enhance our understanding of their potential as drug candidates .
作用机制
Target of Action
The primary targets of 2-(1H-imidazol-2-yl)piperidine are V600E-BRAF and Phosphatidylinositol-3-kinases (PI3K) . V600E-BRAF is a major protein target involved in various types of human cancers . PI3Ks are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .
Mode of Action
2-(1H-imidazol-2-yl)piperidine interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit V600E-BRAF kinase, competing with vemurafenib at the active site . The compound’s interaction with PI3K leads to the phosphorylation of Akt, a serine/threonine kinase .
Biochemical Pathways
The compound affects the MAPK pathway and the PI3K/Akt pathway . The MAPK pathway is often amplified in cancers and contributes to oncogenesis . The PI3K/Akt pathway is involved in various cellular processes, including cell growth and survival .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The molecular and cellular effects of 2-(1H-imidazol-2-yl)piperidine’s action are largely dependent on its interaction with its targets. By inhibiting V600E-BRAF kinase, it can potentially suppress the growth of cancer cells . Its interaction with PI3K can influence cell growth and survival .
Action Environment
The action, efficacy, and stability of 2-(1H-imidazol-2-yl)piperidine can be influenced by various environmental factors. For instance, the compound is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This solubility can affect its distribution in the body and its interaction with its targets.
安全和危害
未来方向
There are several future directions for research on “2-(1H-imidazol-2-yl)piperidine”. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapy drugs. Another direction is the development of new drugs that overcome the problems of antimicrobial resistance .
属性
IUPAC Name |
2-(1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDDUPLCDQOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654969 | |
| Record name | 2-(1H-Imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)piperidine | |
CAS RN |
933725-12-3 | |
| Record name | 2-(1H-Imidazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



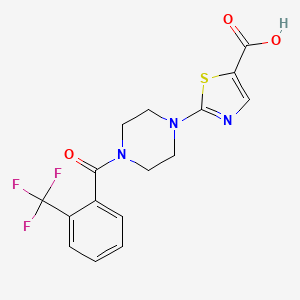
![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)
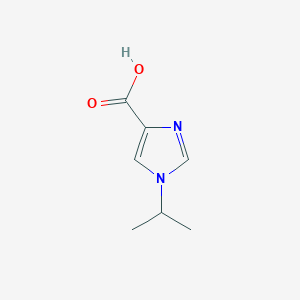


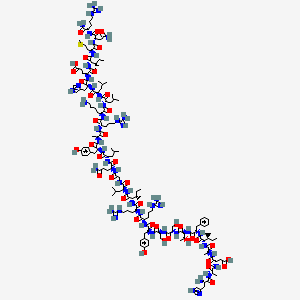


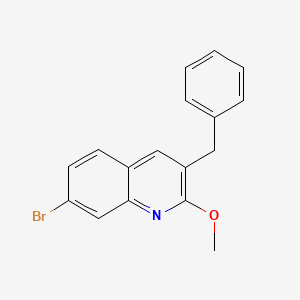
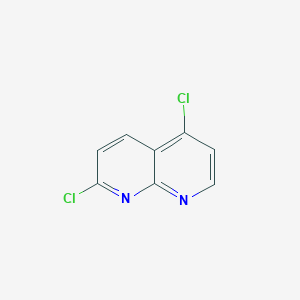
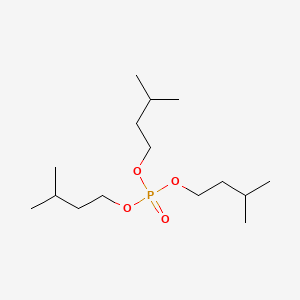
![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

